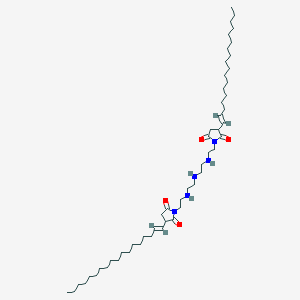
1,1'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinedione core with octadecenyl side chains, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinedione core, followed by the introduction of the octadecenyl side chains. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]dihexadecanamide
- 1,1’-[Iminobis(2,1-ethanediylimino-2,1-ethanediyl)]di(2,4-imidazolidinedione)
Uniqueness
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) stands out due to its unique octadecenyl side chains, which impart distinct physical and chemical properties. These side chains enhance the compound’s solubility and interaction with lipid membranes, making it particularly useful in biological and medical research.
Propriétés
Numéro CAS |
64051-50-9 |
|---|---|
Formule moléculaire |
C52H95N5O4 |
Poids moléculaire |
854.3 g/mol |
Nom IUPAC |
3-[(E)-octadec-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-octadec-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C52H95N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47-45-49(58)56(51(47)60)43-41-54-39-37-53-38-40-55-42-44-57-50(59)46-48(52(57)61)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,47-48,53-55H,3-32,37-46H2,1-2H3/b35-33+,36-34+ |
Clé InChI |
AZUQMKNTKCEUKF-LBYUQGKWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C/C1C(=O)N(C(=O)C1)CCNCCNCCNCCN2C(=O)C(CC2=O)/C=C/CCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCC |
Description physique |
Water or Solvent Wet Solid; Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



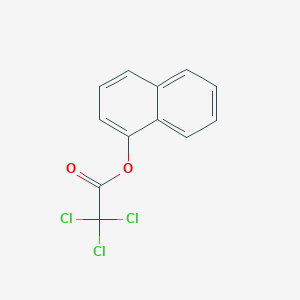
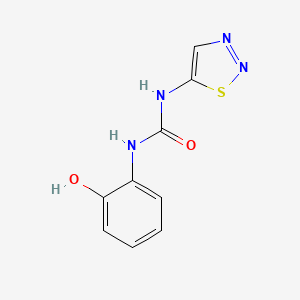
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)

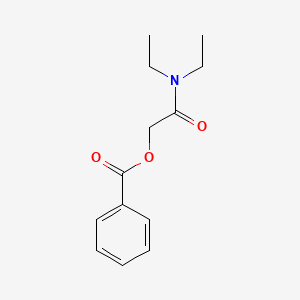
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
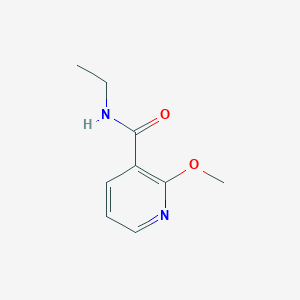

![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)

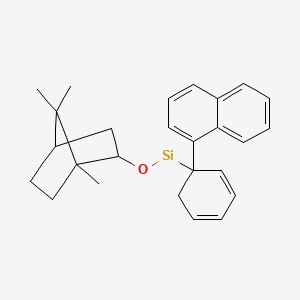
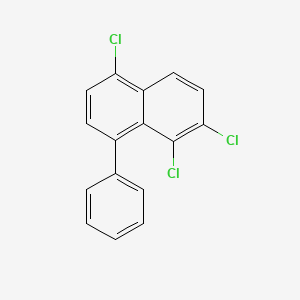
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
